molecular formula C17H16O8 B14358750 2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid CAS No. 95517-99-0

2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid

Cat. No.: B14358750
CAS No.: 95517-99-0
M. Wt: 348.3 g/mol
InChI Key: TTYWMKOETQLWFM-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of methoxy groups and hydroxyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3,4-dimethoxybenzoic acid with 4-hydroxy-6-methoxybenzoic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and hydroxyl groups allows for hydrogen bonding and other interactions that can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the ester linkage and additional hydroxyl group.

    4-Hydroxy-6-methoxybenzoic acid: Contains the hydroxyl and methoxy groups but lacks the ester linkage.

Uniqueness

2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid is unique due to its combination of functional groups and ester linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

95517-99-0

Molecular Formula

C17H16O8

Molecular Weight

348.3 g/mol

IUPAC Name

2-(3,4-dimethoxybenzoyl)oxy-4-hydroxy-6-methoxybenzoic acid

InChI

InChI=1S/C17H16O8/c1-22-11-5-4-9(6-12(11)23-2)17(21)25-14-8-10(18)7-13(24-3)15(14)16(19)20/h4-8,18H,1-3H3,(H,19,20)

InChI Key

TTYWMKOETQLWFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC(=CC(=C2C(=O)O)OC)O)OC

Origin of Product

United States

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